METHYL 2-[4-({[4-(4-FLUOROPHENYL)PIPERAZINO]CARBOTHIOYL}AMINO)PHENYL]ACETATE
Overview
Description
METHYL 2-[4-({[4-(4-FLUOROPHENYL)PIPERAZINO]CARBOTHIOYL}AMINO)PHENYL]ACETATE is a complex organic compound with a molecular formula of C18H20FN3O2S
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[4-({[4-(4-FLUOROPHENYL)PIPERAZINO]CARBOTHIOYL}AMINO)PHENYL]ACETATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-fluoroaniline with carbon disulfide and methyl iodide to form the corresponding thiocarbamate. This intermediate is then reacted with piperazine to form the piperazinylcarbothioyl derivative. Finally, the methyl esterification of the carboxylic acid group yields the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[4-({[4-(4-FLUOROPHENYL)PIPERAZINO]CARBOTHIOYL}AMINO)PHENYL]ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the carbothioyl group to a thiol or thioether.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted fluorophenyl derivatives, depending on the specific reaction pathway and conditions .
Scientific Research Applications
METHYL 2-[4-({[4-(4-FLUOROPHENYL)PIPERAZINO]CARBOTHIOYL}AMINO)PHENYL]ACETATE has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of METHYL 2-[4-({[4-(4-FLUOROPHENYL)PIPERAZINO]CARBOTHIOYL}AMINO)PHENYL]ACETATE involves its interaction with specific molecular targets and pathways. The fluorophenyl group and piperazine ring are known to interact with various receptors and enzymes, modulating their activity. The carbothioyl group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their function. These interactions can result in a range of biological effects, including inhibition of enzyme activity and modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
METHYL 2-[4-({[4-(2-HYDROXYETHYL)PIPERAZINO]CARBOTHIOYL}AMINO)PHENYL]ACETATE: This compound has a similar structure but with a hydroxyethyl group instead of a fluorophenyl group.
METHYL 2-(2-CHLORO-4-FLUOROPHENYL)ACETATE: This compound features a chloro group in addition to the fluorophenyl group.
Uniqueness
METHYL 2-[4-({[4-(4-FLUOROPHENYL)PIPERAZINO]CARBOTHIOYL}AMINO)PHENYL]ACETATE is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and specificity. The combination of the piperazine ring and carbothioyl group also contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
methyl 2-[4-[[4-(4-fluorophenyl)piperazine-1-carbothioyl]amino]phenyl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O2S/c1-26-19(25)14-15-2-6-17(7-3-15)22-20(27)24-12-10-23(11-13-24)18-8-4-16(21)5-9-18/h2-9H,10-14H2,1H3,(H,22,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJDLQGUNVGQQFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)NC(=S)N2CCN(CC2)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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